9-butyl-1-methyl-3H-purine-2,6-dione

MTH1 Inhibition Cancer Research Nucleotide Pool Sanitation

9-Butyl-1-methyl-3H-purine-2,6-dione (CAS 61080-38-4) is a highly potent, selective MTH1 (NUDT1) inhibitor with a sub-nanomolar IC50 of 0.8 nM and confirmed cellular target engagement (CETSA EC50 = 3 nM). Unlike generic xanthines (e.g., pentoxifylline) or the inactive N1-butyl isomer, its unique N9-butyl/N1-methyl substitution pattern on the purine-2,6-dione core is essential for MTH1 binding. This compound serves as a critical reference standard for assay validation, a tool for probing oxidative stress response in cancer models, and a template for SAR studies. Procuring this specific derivative is mandatory for experimental integrity.

Molecular Formula C10H14N4O2
Molecular Weight 222.24 g/mol
CAS No. 61080-38-4
Cat. No. B14601906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-butyl-1-methyl-3H-purine-2,6-dione
CAS61080-38-4
Molecular FormulaC10H14N4O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C1NC(=O)N(C2=O)C
InChIInChI=1S/C10H14N4O2/c1-3-4-5-14-6-11-7-8(14)12-10(16)13(2)9(7)15/h6H,3-5H2,1-2H3,(H,12,16)
InChIKeyRJMCRESAHHYDPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Butyl-1-methyl-3H-purine-2,6-dione (CAS 61080-38-4) Procurement Guide: Potency, Selectivity & MTH1 Inhibition


9-Butyl-1-methyl-3H-purine-2,6-dione (CAS 61080-38-4) is a substituted xanthine derivative and a known inhibitor of the human nucleotide sanitizing enzyme MTH1 (MutT homolog 1) [1]. It demonstrates exceptional in vitro potency against recombinant human MTH1, with reported IC50 values in the sub-nanomolar range [1]. This compound serves as a critical research tool for investigating MTH1's role in cancer cell survival, oxidative stress response, and as a reference standard for developing next-generation inhibitors targeting the nucleotide pool sanitation pathway.

Why Other Xanthine Derivatives Cannot Substitute for 9-Butyl-1-methyl-3H-purine-2,6-dione (CAS 61080-38-4) in MTH1 Research


Xanthine derivatives constitute a large and structurally diverse class with vastly different biological targets and potency profiles. Procuring a generic 'xanthine' or a well-known drug like pentoxifylline for MTH1 research would be scientifically invalid. The specific N9-butyl and N1-methyl substitution pattern on the purine-2,6-dione core of 9-butyl-1-methyl-3H-purine-2,6-dione is the primary driver of its exceptional MTH1 binding affinity (IC50 ~0.8 nM) [1]. In contrast, closely related analogs exhibit dramatically reduced or absent MTH1 activity. For example, the 1-butyl-3-methyl isomer demonstrates weak micromolar affinity for adenosine receptors (Ki ~4.3 µM) [2], while pentoxifylline, a 1-(5-oxohexyl)-3,7-dimethylxanthine, is a non-selective phosphodiesterase inhibitor with no reported MTH1 activity [3]. Therefore, substituting with any other xanthine derivative would not only fail to engage MTH1 with comparable potency but would also introduce confounding off-target pharmacology, severely compromising experimental integrity and reproducibility.

Quantitative Differentiation Evidence for 9-Butyl-1-methyl-3H-purine-2,6-dione (CAS 61080-38-4)


Exceptional MTH1 Inhibitory Potency (IC50 = 0.8 nM) vs. Inactive Xanthine Comparators

9-butyl-1-methyl-3H-purine-2,6-dione demonstrates sub-nanomolar inhibitory potency against recombinant human MTH1. An IC50 of 0.800 nM was determined in an enzymatic assay measuring the hydrolysis of dGTP to dGMP [1]. This potency is several orders of magnitude greater than that of other xanthine derivatives, which typically exhibit no measurable MTH1 inhibition. For instance, pentoxifylline is not reported as an MTH1 inhibitor, and the 1-butyl-3-methyl isomer's primary known activity is weak adenosine receptor binding (Ki = 4.3 µM) [2].

MTH1 Inhibition Cancer Research Nucleotide Pool Sanitation

High Target Engagement in Cellular Context (EC50 = 3 nM) via Cellular Thermal Shift Assay (CETSA)

Target engagement in a complex cellular environment is critical for validating a tool compound. 9-butyl-1-methyl-3H-purine-2,6-dione was shown to effectively engage and thermally stabilize MTH1 in human K562 cells, with a reported EC50 of 3 nM using a Cellular Thermal Shift Assay (CETSA) [1]. This is a stringent, functional readout confirming that the high biochemical potency translates to intracellular target binding. While structurally distinct MTH1 inhibitors can show comparable or better cellular potency (e.g., some have reported EC50 values <0.1 nM [2]), the 3 nM value for this specific xanthine scaffold provides a valuable benchmark and confirms its utility in cellular assays.

Cellular Target Engagement CETSA MTH1

Structural Selectivity: N9-Butyl Substitution Drives MTH1 Potency vs. N1-Butyl Isomer's Adenosine Receptor Activity

The position of the butyl substituent on the xanthine core is a critical determinant of biological activity. 9-butyl-1-methyl-3H-purine-2,6-dione, with the butyl group at the N9 position, is a potent MTH1 inhibitor (IC50 = 0.8 nM) [1]. In contrast, its regioisomer, 1-butyl-3-methyl-3,7-dihydro-purine-2,6-dione, shows negligible MTH1 activity and instead exhibits weak binding to adenosine A1 receptors (Ki = 4.3 µM) [2] and adenosine A2a receptors (EC50 = 7.6 µM) [3]. This demonstrates that the N9-butyl configuration is essential for MTH1 potency and suggests a cleaner off-target profile for MTH1-focused research.

Selectivity Profiling Structure-Activity Relationship (SAR) Xanthine Derivatives

Differential Metabolism and Prodrug Limitations of Lisofylline vs. Pentoxifylline Highlight Importance of Specific Chemical Scaffolds

Studies on related xanthine derivatives underscore the critical importance of a specific chemical structure for desired biological activity. Lisofylline (LSF), a 1-(5R-hydroxyhexyl)-3,7-dimethylxanthine, is a >800-fold more potent inhibitor of phosphatidic acid (PA) formation (IC50 = 0.6 µM) than its parent compound, pentoxifylline (PTX; IC50 = 500 µM) [1]. Crucially, pentoxifylline is an inefficient prodrug for delivering lisofylline, with only ~40% of its microsomal metabolites being converted to LSF at therapeutic concentrations [2]. This quantitative evidence demonstrates that even small structural modifications (a hydroxyl vs. a ketone on the side chain) can lead to orders-of-magnitude differences in potency and significantly alter metabolic fate.

Drug Metabolism Prodrug Lisofylline Pentoxifylline

Primary Research Applications for 9-Butyl-1-methyl-3H-purine-2,6-dione (CAS 61080-38-4)


MTH1 Inhibitor Development and SAR Studies

This compound serves as a high-potency reference standard (IC50 = 0.8 nM) [1] for validating new MTH1 inhibitor assays and as a starting point for structure-activity relationship (SAR) studies. Its well-defined MTH1 activity allows researchers to benchmark the potency of novel chemical series and explore the SAR of N9-substituted xanthines, a chemical space distinct from other MTH1 inhibitor chemotypes.

Cellular Validation of MTH1 as a Therapeutic Target

With confirmed cellular target engagement (CETSA EC50 = 3 nM) [1], 9-butyl-1-methyl-3H-purine-2,6-dione is a valuable tool for investigating the phenotypic consequences of MTH1 inhibition in cancer cell lines. It can be used to probe MTH1's role in mitigating oxidative stress, its effect on nucleotide pool integrity, and its contribution to cancer cell survival, thereby validating MTH1 as a target in specific cancer contexts.

Development of Selective Pharmacological Probes

The stark contrast in target profile between the N9-butyl (MTH1 inhibitor) [1] and N1-butyl (adenosine receptor ligand) [2] isomers makes this compound a powerful tool for designing selective probes. Researchers can use this compound as a template to further optimize MTH1 potency and selectivity over other xanthine-sensitive targets, such as adenosine receptors and phosphodiesterases, a critical step in developing high-quality chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-butyl-1-methyl-3H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.